molecular formula C16H19NO3 B2368538 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclohexan-1-ol CAS No. 890092-81-6

1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclohexan-1-ol

Cat. No. B2368538
CAS RN: 890092-81-6
M. Wt: 273.332
InChI Key: JNJDFBDWIZJCLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as “1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclohexan-1-ol”, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular structure of “1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclohexan-1-ol” consists of a cyclohexanol ring attached to an isoxazole ring, which is further substituted with a 4-methoxyphenyl group.


Chemical Reactions Analysis

Isoxazoles, including “1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclohexan-1-ol”, are known to undergo various chemical reactions due to the presence of the labile N–O bond in the isoxazole ring. This bond can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .

properties

IUPAC Name

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-13-7-5-12(6-8-13)14-11-15(20-17-14)16(18)9-3-2-4-10-16/h5-8,11,18H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJDFBDWIZJCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol

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